Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester functional group, methoxy substituents, and a quinoline moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the quinoline and furan moieties. One common approach is to start with the methylation of 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction to the corresponding amine. The amine is then coupled with 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The exact pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: A precursor in the synthesis of the target compound.
2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Another precursor used in the synthesis.
Methyl 4,5-dimethoxy-2-aminobenzoate: A related compound with an amine group instead of the quinoline moiety
Uniqueness
Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Its quinoline and furan moieties, in particular, make it distinct from other similar compounds .
Properties
Molecular Formula |
C25H22N2O6 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H22N2O6/c1-14-9-10-21(33-14)20-11-16(15-7-5-6-8-18(15)26-20)24(28)27-19-13-23(31-3)22(30-2)12-17(19)25(29)32-4/h5-13H,1-4H3,(H,27,28) |
InChI Key |
JCMYCIBCFYXELG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC |
Origin of Product |
United States |
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